chromozym TH

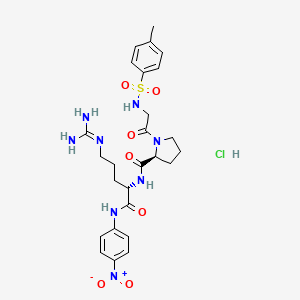

Description

Properties

CAS No. |

61876-61-7 |

|---|---|

Molecular Formula |

C26H35ClN8O7S |

Molecular Weight |

639.1 g/mol |

IUPAC Name |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C26H34N8O7S.ClH/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39;/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29);1H/t21-,22-;/m0./s1 |

InChI Key |

LPPYQFMRWDVWAK-VROPFNGYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

61876-61-7 (Parent) 61876-61-7 (mono-hydrochloride) |

sequence |

GPR |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Chr-TH chromozym TH chromozym TH monohydrochloride Tos-Gly-Pro-Arg-p-nitroanilide Tos-Gly-Pro-Arg-pNA tosyl-glycyl-prolyl-arginyl-p-nitroanilide |

Origin of Product |

United States |

Foundational & Exploratory

The Enzymatic Hydrolysis of Chromozym TH: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Chromozym TH, a chromogenic substrate pivotal for the quantification of serine protease activity, particularly thrombin. This document outlines the core biochemical reaction, presents key quantitative data, details experimental protocols, and provides visual representations of the enzymatic pathway and experimental workflow.

Core Mechanism of Action

Chromozym TH, chemically identified as Tos-Gly-Pro-Arg-p-nitroanilide (Tos-Gly-Pro-Arg-pNA), serves as a specific substrate for the serine protease thrombin.[1][2][3] The fundamental mechanism involves the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety.

The reaction proceeds as follows: In the presence of thrombin, Chromozym TH is hydrolyzed, releasing a peptide fragment (Tos-Gly-Pro-Arg-OH) and the chromophore p-nitroaniline.[2] This released p-nitroaniline imparts a yellow color to the solution, which can be quantitatively measured by a spectrophotometer at a wavelength of 405 nm.[2] The rate of p-nitroaniline release, observed as an increase in absorbance over time, is directly proportional to the enzymatic activity of thrombin in the sample.[2] While Chromozym TH is highly sensitive to thrombin, it can also be hydrolyzed to varying degrees by other serine proteases such as plasmin and trypsin, but it is insensitive to Factor Xa.[1]

Quantitative Data Summary

The efficiency and kinetics of the enzymatic reaction between thrombin and Chromozym TH are characterized by several key parameters. These constants are crucial for developing and validating quantitative enzymatic assays.

| Parameter | Value | Analyte/Condition | Source |

| Chemical Name | Tos-gly-pro-arginine-4-nitranilide-acetate | Chromozym TH | [2] |

| Molecular Weight | 662.62 Da | Chromozym TH | [2] |

| Michaelis Constant (Km) | 1.6 - 16 µM | Human α-thrombin at pH 7.8, 23°C | [1] |

| Catalytic Constant (kcat) | 35 - 130 s-1 | Human α-thrombin at pH 7.8, 23°C | [1] |

| Specificity Constant (kcat/Km) | 4.7 - 52 L·µmol-1·s-1 | Human α-thrombin at pH 7.8, 23°C | [1] |

| Molar Extinction Coefficient (ε) | 10.4 mmol-1·L·cm-1 | p-nitroaniline at 405 nm | [2] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocol

The following protocol is adapted from established methodologies for the determination of thrombin activity in aqueous solutions using Chromozym TH.[2]

1. Reagent Preparation

-

Tris Buffer (50 mM Tris, 227 mM NaCl, pH 8.3):

-

Dissolve 605.5 mg of Tris and 1.33 g of NaCl in approximately 75 ml of double-distilled water.

-

Adjust the pH to 8.3 using 2 M HCl.

-

Add 100 mg of Bovine Serum Albumin (BSA).

-

Bring the final volume to 100 ml with double-distilled water.

-

For long-term storage, 100 mg of sodium azide can be added as a preservative. Store at +2 to +8°C for up to 3 months.

-

-

Chromozym TH Solution (1.9 mM):

-

Dissolve 5 mg of Chromozym TH in 4 ml of double-distilled water.

-

Store at +2 to +8°C for up to 4 weeks.

-

-

Thrombin Sample:

-

Prepare thrombin solutions to a concentration of approximately 0.06 U/ml.

-

Dilutions should be made immediately prior to the measurement using ice-cold Tris buffer.

-

2. Assay Procedure

-

Spectrophotometer Settings:

-

Wavelength: 405 nm

-

Light Path: 1 cm

-

Temperature: +25°C

-

Assay Volume: 3.2 ml

-

Measurement: Against air

-

-

Reaction Setup:

-

In a plastic cuvette, pipette 2.8 ml of the prepared Tris buffer.

-

Add 0.3 ml of the Chromozym TH solution.

-

Mix the contents and allow the cuvette to equilibrate to +25°C. It is critical to ensure the reaction mixture reaches this temperature before initiating the reaction.

-

-

Initiation and Measurement:

-

Start the reaction by adding 0.1 ml of the diluted thrombin sample to the cuvette.

-

Mix immediately and begin monitoring the change in absorbance at 405 nm.

-

Record the absorbance values over time and calculate the rate of change in absorbance per minute (ΔA/minute) from the initial, linear portion of the reaction curve.

-

3. Calculation of Thrombin Activity

The thrombin activity is calculated based on the rate of p-nitroaniline formation, using the molar extinction coefficient. The specific formula for activity calculation can be found in standard enzymology literature, taking into account the total reaction volume, sample volume, and the molar extinction coefficient of p-nitroaniline.

References

- 1. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

Chromozym TH Substrate: A Technical Guide to its Principle, Theory, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Chromozym TH substrate, a valuable tool in hemostasis research and drug development. The document details the core principles of its action, presents key quantitative data, and offers detailed experimental protocols for its use in various applications.

Core Principle and Theory

Chromozym TH is a synthetic chromogenic substrate designed for the specific determination of serine proteases, with a particular emphasis on thrombin.[1][2] Its chemical name is Tosyl-Glycyl-Prolyl-Arginine-4-nitroanilide acetate. The fundamental principle of its application lies in the enzymatic cleavage of the substrate by thrombin, which results in the release of a colored compound that can be quantified spectrophotometrically.

The enzymatic reaction can be summarized as follows:

Tos-Gly-Pro-Arg-pNA (colorless) + H₂O --(Thrombin)--> Tos-Gly-Pro-Arg-OH + p-Nitroaniline (yellow)

In this reaction, thrombin acts as a serine protease, hydrolyzing the amide bond between the arginine residue of the tripeptide and the p-nitroaniline (pNA) molecule. The substrate, Tos-Gly-Pro-Arg-pNA, is colorless. Upon cleavage, it releases the peptide fragment and the chromophore p-nitroaniline. This released pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm. The rate of pNA formation, measured as the change in absorbance over time, is directly proportional to the enzymatic activity of thrombin in the sample.

The specificity of Chromozym TH for thrombin is conferred by the tripeptide sequence (Gly-Pro-Arg), which mimics the natural cleavage site of thrombin in its physiological substrate, fibrinogen. This makes Chromozym TH a highly selective tool for measuring thrombin activity in various biological samples and for screening potential thrombin inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the Chromozym TH substrate and its interaction with thrombin.

Table 1: Physicochemical Properties of Chromozym TH

| Parameter | Value | Reference |

| Molecular Weight | 662.62 g/mol | [2] |

| Chemical Formula | C₂₆H₃₅N₈O₇S · CH₃COOH | [1] |

| Purity | ≥90% (enzymatic) | [1] |

| Contaminants | ≤1% free 4-nitraniline | [1] |

Table 2: Spectrophotometric Properties of p-Nitroaniline (pNA)

| Parameter | Value | Reference |

| Maximum Absorbance (λmax) | 405 nm | [1] |

| Molar Extinction Coefficient (ε) at 405 nm | 10,400 M⁻¹cm⁻¹ | [1] |

Table 3: Kinetic Constants of Thrombin with Chromozym TH

| Thrombin Source | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |

| Human α-thrombin | 1.6 - 16 | 35 - 130 | 4.7 - 52 |

| Bovine α-thrombin | (slightly higher than human) | 35 - 130 | 4.7 - 52 |

Note: The range of values reflects variations reported under different experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Chromozym TH.

Standard Thrombin Activity Assay (Cuvette-based)

This protocol outlines the determination of thrombin activity in a sample using a spectrophotometer.

Materials:

-

Chromozym TH

-

Tris Buffer (50 mM Tris-HCl, pH 8.3, containing 227 mM NaCl)

-

Bovine Serum Albumin (BSA)

-

Sodium Azide (as a preservative, optional)

-

2 M HCl

-

Double-distilled water

-

Spectrophotometer capable of reading at 405 nm

-

Cuvettes (1 cm path length)

-

Pipettes

Reagent Preparation:

-

Tris Buffer (50 mM Tris, pH 8.3, 227 mM NaCl, 0.1% BSA):

-

Dissolve 605.5 mg of Tris base and 1.33 g of NaCl in approximately 75 ml of double-distilled water.

-

Adjust the pH to 8.3 with 2 M HCl.

-

Add 100 mg of BSA.

-

Bring the final volume to 100 ml with double-distilled water.

-

If desired, add 100 mg of sodium azide as a preservative. Store at +2 to +8°C for up to 3 months.[1]

-

-

Chromozym TH Stock Solution (1.9 mM):

-

Dissolve 5 mg of Chromozym TH in 4 ml of double-distilled water. Store at +2 to +8°C for up to 4 weeks.[1]

-

-

Sample Preparation:

-

Dilute thrombin-containing samples in ice-cold Tris buffer to a concentration range of approximately 0.06 U/ml immediately before the measurement.[1]

-

Assay Procedure:

-

Set the spectrophotometer to measure absorbance at 405 nm. The temperature should be maintained at 25°C.

-

In a cuvette, pipette the following:

-

2.8 ml of Tris Buffer

-

0.3 ml of Chromozym TH Stock Solution

-

-

Mix the contents of the cuvette and allow it to equilibrate to 25°C.

-

Initiate the reaction by adding 0.1 ml of the prepared sample.

-

Immediately start monitoring the change in absorbance at 405 nm over time.

-

Record the absorbance values at regular intervals (e.g., every 15-30 seconds) for a period where the reaction rate is linear.

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

Calculation of Thrombin Activity: The thrombin activity in the sample can be calculated using the Beer-Lambert law and the molar extinction coefficient of pNA.

Thrombin Inhibition Assay

This protocol can be adapted from the standard assay to screen for and characterize thrombin inhibitors.

Procedure:

-

Follow the reagent preparation steps from the standard thrombin assay.

-

In a cuvette, pipette the following:

-

2.7 ml of Tris Buffer

-

0.1 ml of the inhibitor solution (at various concentrations) or vehicle control

-

0.1 ml of thrombin solution

-

-

Incubate the mixture for a defined period (e.g., 5-15 minutes) at 25°C to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 0.3 ml of the Chromozym TH Stock Solution.

-

Immediately monitor the absorbance at 405 nm as described in the standard assay.

-

Compare the reaction rates in the presence of the inhibitor to the vehicle control to determine the percentage of inhibition. IC₅₀ values can be determined by testing a range of inhibitor concentrations.

Microplate-Based Thrombin Assay

This protocol is suitable for higher throughput screening of thrombin activity or inhibition.

Materials:

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of reading absorbance at 405 nm and maintaining a constant temperature

Procedure:

-

Prepare reagents as described in the standard thrombin assay.

-

In each well of the microplate, add the following in the specified order:

-

140 µl of Tris Buffer

-

10 µl of sample or control

-

For inhibition assays, add 10 µl of inhibitor or vehicle, and adjust the buffer volume to 130 µl.

-

-

Incubate the plate at 25°C for a desired pre-incubation time (e.g., 5 minutes).

-

Initiate the reaction by adding 50 µl of Chromozym TH Stock Solution to each well.

-

Immediately place the microplate in the reader and begin kinetic measurements of absorbance at 405 nm. Readings should be taken at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

-

Calculate the reaction rate (Vmax) for each well from the linear portion of the absorbance versus time plot.

Mandatory Visualizations

Signaling Pathway of Chromozym TH Cleavage

Caption: Enzymatic cleavage of Chromozym TH by thrombin.

Experimental Workflow for Thrombin Activity Assay

Caption: Workflow for the Chromozym TH thrombin activity assay.

Logical Relationship in Thrombin Inhibition Assay

Caption: Logic of the thrombin inhibition assay using Chromozym TH.

References

Chromozym TH for Thrombin Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Chromozym TH, a chromogenic substrate used for the determination of thrombin activity. This document outlines the core principles of the assay, detailed experimental protocols, and key quantitative data to support researchers in the fields of hematology, biochemistry, and drug development.

Core Principles

Chromozym TH, with the chemical name Tosyl-Gly-Pro-Arg-4-nitranilide acetate, is a synthetic substrate specifically designed for the photometric determination of thrombin activity.[1][2] Thrombin, a key serine protease in the coagulation cascade, selectively cleaves the peptide bond between arginine (Arg) and the 4-nitroaniline (pNA) moiety in Chromozym TH.[3] This enzymatic cleavage releases the yellow-colored chromophore, p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the thrombin activity in the sample and can be quantitatively measured by monitoring the increase in absorbance at 405 nm.

The enzymatic reaction is as follows:

Tosyl-Gly-Pro-Arg-pNA + H₂O --(Thrombin)--> Tosyl-Gly-Pro-Arg + p-Nitroaniline

Quantitative Data

The following table summarizes the key quantitative parameters for Chromozym TH and its enzymatic reaction with thrombin.

| Parameter | Value | Source |

| Chemical Name | Tosyl-Gly-Pro-Arg-4-nitranilide acetate | |

| Synonyms | Thrombin Substrate | [2] |

| Molecular Weight | 662.62 g/mol | [2] |

| Purity | ≥90% (enzymatic) | |

| Contaminants | ≤1% free 4-nitraniline | |

| Working Concentration | Approximately 0.2 mM | [1] |

| Molar Extinction Coefficient (ε) of p-Nitroaniline at 405 nm | 10.4 L ⋅ mmol⁻¹ ⋅ cm⁻¹ | |

| Michaelis Constant (Km) for Human α-Thrombin | 4.18 ± 0.22 µM | [1] |

| Catalytic Constant (kcat) for Human α-Thrombin | 127 ± 8 s⁻¹ | [1] |

| Michaelis Constant (Km) for Bovine α-Thrombin | 3.61 ± 0.15 µM | [1] |

| Catalytic Constant (kcat) for Bovine α-Thrombin | 100 ± 1 s⁻¹ | [1] |

Experimental Protocols

This section provides a detailed methodology for the determination of thrombin activity using Chromozym TH.

Reagents and Solutions

-

Tris Buffer (50 mM Tris, 227 mM NaCl, pH 8.3): Dissolve 605.5 mg of Tris base and 1.33 g of NaCl in approximately 75 ml of double-distilled water. Adjust the pH to 8.3 with 2 M HCl. Bring the final volume to 100 ml with double-distilled water. For enhanced stability, 100 mg of Bovine Serum Albumin (BSA) and 100 mg of sodium azide can be added. This buffer is stable for at least 3 months when stored at 2 to 8°C.

-

Chromozym TH Stock Solution (1.9 mM): Dissolve 5 mg of Chromozym TH in 4 ml of double-distilled water. This solution is stable for at least 4 weeks when stored at 2 to 8°C.

-

Thrombin Sample: Dilute the thrombin sample to a concentration of approximately 0.06 U/ml with ice-cold Tris buffer immediately before the measurement.

Assay Procedure

-

Set up the spectrophotometer:

-

Wavelength: 405 nm

-

Light path: 1 cm

-

Temperature: 25°C

-

Assay volume: 3.2 ml

-

Measurement: Against air

-

-

Prepare the reaction mixture:

-

In a plastic cuvette, pipette 2.8 ml of Tris buffer.

-

Add 0.3 ml of the Chromozym TH stock solution.

-

Mix gently and incubate the cuvette at 25°C to ensure the reaction mixture reaches the desired temperature.

-

-

Initiate the reaction:

-

Start the reaction by adding 0.1 ml of the diluted thrombin sample to the cuvette.

-

Mix immediately.

-

-

Measure the absorbance:

-

Follow the change in absorbance at 405 nm over time.

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

-

Calculation of Thrombin Activity

The thrombin activity in the sample is calculated using the following formula:

Activity (U/ml) = (ΔA/min * Total Volume) / (ε * Light Path * Sample Volume)

Where:

-

ΔA/min is the change in absorbance per minute.

-

Total Volume is the final volume in the cuvette (3.2 ml).

-

ε is the molar extinction coefficient of p-nitroaniline (10.4 L ⋅ mmol⁻¹ ⋅ cm⁻¹).

-

Light Path is the path length of the cuvette (1 cm).

-

Sample Volume is the volume of the thrombin sample added (0.1 ml).

Visualizations

Signaling Pathway: Enzymatic Cleavage of Chromozym TH

Caption: Enzymatic cleavage of Chromozym TH by thrombin.

Experimental Workflow: Thrombin Activity Assay

References

- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromozym TH | Sigma-Aldrich [sigmaaldrich.com]

- 3. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chromogenic Substrates for Thrombin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chromogenic substrates for thrombin, detailing their mechanism of action, key characteristics, and applications in research and drug development. It includes a comparative analysis of common substrates, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Thrombin and its Chromogenic Substrates

Thrombin (Factor IIa) is a pivotal serine protease that plays a central role in the blood coagulation cascade.[1][2] Its primary function is the conversion of soluble fibrinogen to insoluble fibrin, which forms the structural basis of a blood clot.[1] Thrombin also has numerous other procoagulant and anticoagulant functions, including the activation of platelets and coagulation factors V, VIII, XI, and XIII, as well as the activation of protein C.[1][3] Given its critical role in hemostasis and thrombosis, thrombin is a major target for anticoagulant drug development.

Chromogenic substrates are synthetic peptides designed to mimic the natural cleavage sites of a specific protease.[4][5] For thrombin, these substrates typically consist of a short peptide sequence coupled to a chromophore, most commonly p-nitroaniline (pNA).[4][6] When cleaved by thrombin, the colorless substrate releases the yellow-colored pNA, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm.[6][7] The rate of pNA release is directly proportional to the enzymatic activity of thrombin in the sample.[4][8] This principle allows for a simple, sensitive, and quantitative method to measure thrombin activity.

Mechanism of Action

The fundamental principle behind chromogenic thrombin assays is the enzymatic hydrolysis of a synthetic peptide substrate by thrombin. The substrate is engineered to have a high affinity and specificity for thrombin. The cleavage of the substrate releases a chromogenic molecule, leading to a color change that can be measured over time.

Caption: Simplified diagram of the coagulation cascade leading to thrombin generation and fibrin clot formation.

Experimental Protocols

The following are generalized protocols for measuring thrombin activity using a chromogenic substrate. These should be adapted and optimized for specific experimental needs.

Materials and Reagents

-

Thrombin: Human or bovine thrombin of known activity (e.g., NIH units/mL).

-

Chromogenic Substrate: e.g., S-2238™ or Pefachrome® TH.

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.3-8.4. [9][10]The addition of 0.1% (w/v) Bovine Serum Albumin (BSA) can help prevent non-specific adsorption of the enzyme. [10]* Stopping Reagent (for endpoint assays): 20% Acetic Acid. [9][10]* Microplate: 96-well, clear, flat-bottom.

-

Microplate Reader: Capable of measuring absorbance at 405 nm and maintaining a constant temperature (e.g., 37°C). [10]

Reagent Preparation

-

Assay Buffer: Prepare the Tris-HCl buffer with NaCl and adjust the pH. If using BSA, add it to the final concentration.

-

Thrombin Stock Solution: Reconstitute lyophilized thrombin in the Assay Buffer to a known concentration (e.g., 100 NIH-U/mL). Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles. [10]3. Thrombin Standards: Prepare a series of dilutions from the thrombin stock solution using the Assay Buffer to generate a standard curve (e.g., 0, 0.1, 0.25, 0.5, 1.0, and 2.0 NIH-U/mL). [10]4. Substrate Solution: Prepare a stock solution of the chromogenic substrate in sterile distilled water (e.g., 1-2 mM). For the assay, dilute the stock solution in Assay Buffer to the desired final concentration (typically 0.1-0.5 mM). [10]

Assay Procedure (Kinetic Method)

The kinetic method is generally preferred as it provides real-time measurement of the reaction rate.

-

Setup: Set the microplate reader to incubate at 37°C and to read absorbance at 405 nm. [10]2. Dispensing: Add 50 µL of each thrombin standard and unknown sample to separate wells of the 96-well plate. Include a blank well with 50 µL of Assay Buffer. [10]3. Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the samples to reach thermal equilibrium. [10]4. Reaction Initiation: Add 50 µL of the pre-warmed substrate solution to all wells to start the reaction. [10]The final volume in each well will be 100 µL.

-

Measurement: Immediately place the plate in the reader and begin measuring the absorbance at 405 nm every minute for a period of 10 to 30 minutes. [10]

Data Analysis (Kinetic Method)

-

Calculate Reaction Rate: For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔA405/min). [10]2. Generate Standard Curve: Subtract the rate of the blank from all standard and sample rates. Plot the corrected rates of the thrombin standards against their known concentrations to generate a standard curve.

-

Determine Unknown Concentration: Use the standard curve to determine the thrombin activity in the unknown samples.

dot

Caption: Experimental workflow for a kinetic thrombin activity assay.

Applications in Drug Development

Chromogenic thrombin assays are invaluable tools in the development of anticoagulant drugs. They are widely used for:

-

High-Throughput Screening (HTS): The simplicity and suitability for automation make these assays ideal for screening large compound libraries to identify potential thrombin inhibitors.

-

Lead Optimization: Quantifying the potency (e.g., IC₅₀) of lead compounds and guiding structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) of novel anticoagulants.

-

Quality Control: Ensuring the potency and consistency of manufactured anticoagulant drugs.

Conclusion

Chromogenic substrates provide a robust, sensitive, and quantitative method for measuring thrombin activity. Their ease of use and adaptability to high-throughput formats make them indispensable tools in hemostasis research and the development of new antithrombotic therapies. A thorough understanding of the principles of the assay, the characteristics of different substrates, and the role of thrombin in the coagulation cascade is crucial for obtaining reliable and meaningful data.

References

- 1. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Coagulation Cascade | Mackman Lab [med.unc.edu]

- 3. Coagulation - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Chromogenic substrates | PPT [slideshare.net]

- 6. caymanchem.com [caymanchem.com]

- 7. endotell.ch [endotell.ch]

- 8. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624 [antibodies-online.com]

- 9. diapharma.com [diapharma.com]

- 10. benchchem.com [benchchem.com]

A Deep Dive into the History and Application of Chromozym Substrates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of chromogenic substrates, particularly the Chromozym family and related p-nitroanilide (pNA) compounds, revolutionized the field of hemostasis research and clinical diagnostics.[1] These synthetic peptides, designed to mimic the natural substrates of coagulation enzymes, provided a simple and quantitative method for measuring enzyme activity, paving the way for a deeper understanding of the coagulation cascade and the development of new therapeutic agents.[1][2] This technical guide delves into the history, core principles, and practical applications of Chromozym substrates, offering a comprehensive resource for professionals in the field.

A Brief History: From Concept to Clinical Mainstay

The story of Chromozym substrates is intertwined with the broader history of our understanding of blood coagulation. While the fundamental components of coagulation were identified in the mid-20th century, their precise measurement remained a challenge.[3][4] The breakthrough came in the early 1970s with the development of synthetic chromogenic substrates.[5] These small peptides, with a p-nitroaniline (pNA) molecule attached, could be cleaved by specific enzymes in the coagulation cascade.[2] This cleavage releases the yellow-colored pNA, allowing for a straightforward spectrophotometric measurement of enzyme activity.[2]

Pentapharm, a key player in this field, was founded in 1948 and began its pioneering work on peptides and snake venom enzymes for coagulation testing.[6] The development of these chromogenic substrates throughout the 1970s and their subsequent integration into diagnostic kits, such as the Pefakit® brand launched in the 1990s, marked a significant leap forward.[6] The 1990s also saw a rapid expansion of chromogenic techniques in hemostasis, solidifying their role in both research and clinical laboratories.[3]

Core Principle: The Chromogenic Reaction

The utility of Chromozym and other p-nitroanilide substrates lies in a simple yet elegant enzymatic reaction. A specific peptide sequence, recognized by a target protease, is linked via an amide bond to the chromophore p-nitroaniline. In its bound state, the substrate is colorless. Upon enzymatic cleavage of this bond, the p-nitroaniline is released, which imparts a distinct yellow color to the solution. The intensity of this color, which can be measured spectrophotometrically at approximately 405 nm, is directly proportional to the activity of the enzyme.[2]

The molar extinction coefficient (ε) of p-nitroaniline at 405 nm is a critical parameter for converting the rate of change in absorbance to the molar concentration of the product. This value is approximately 9,960 M⁻¹cm⁻¹.[7][8]

Quantitative Data for Key Chromogenic Substrates

The selection of an appropriate chromogenic substrate is crucial for the accuracy and sensitivity of an assay. The following tables summarize key quantitative data for several common Chromozym and related substrates.

Table 1: Kinetic Constants of Thrombin Substrates

| Substrate | Enzyme | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Source(s) |

| Chromozym TH | Human Thrombin | 7 | 1.7 (per NIH-U) | - | [9] |

| Chromozym TH | Bovine Thrombin | 9 | 2.2 (per NIH-U) | - | [9] |

| S-2238 | Human Thrombin | 7 | 1.7 (per NIH-U) | - | [10] |

| S-2238 | Bovine Thrombin | 9 | 2.2 (per NIH-U) | - | [10] |

Table 2: Properties of Plasmin and Trypsin Substrates

| Substrate | Target Enzyme | Chemical Name | Molecular Weight ( g/mol ) | Working Concentration | Source(s) |

| Chromozym PL | Plasmin | Tosyl-Gly-Pro-Lys-4-nitroanilide acetate | 634.7 | 0.3 to 0.6 mM | [11] |

| Chromozym TRY | Trypsin | Carbobenzoxy-L-valyl-L-glycyl-L-arginine-4-nitranilide acetate | 644.7 | - | [12] |

Table 3: Properties of Other Key Chromogenic Substrates

| Substrate | Target Enzyme | Chemical Name | Molecular Weight ( g/mol ) | Working Concentration | Source(s) |

| Chromozym t-PA | Tissue Plasminogen Activator (t-PA) | N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate | 636.7 | ~0.25 mM | [13] |

| S-2251 | Plasmin | H-D-Val-L-Leu-L-Lys-p-nitroanilide | - | - | [14] |

| S-2288 | Tissue Plasminogen Activator (t-PA) | H-D-Ile-L-Pro-L-Arg-p-nitroanilide | - | - | [14] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows where Chromozym substrates are employed.

Caption: The Coagulation Cascade with points of action for chromogenic substrates.

Caption: General workflow for a chromogenic coagulation assay.

Detailed Experimental Protocols

The following are representative protocols for common chromogenic assays. It is essential to consult the specific manufacturer's instructions for the reagents and analyzer being used.

Factor VIII Chromogenic Assay

Principle: This is a two-stage assay. In the first stage, Factor VIII in the plasma sample is activated by a known amount of thrombin. The activated Factor VIII (FVIIIa) then participates in the activation of Factor X to Factor Xa, in the presence of activated Factor IX (FIXa), phospholipids, and calcium ions. In the second stage, the amount of generated FXa is determined by its ability to cleave a specific chromogenic substrate, releasing p-nitroaniline. The rate of pNA release is proportional to the FVIII activity in the sample.[2][15][16]

Reagents:

-

Patient platelet-poor plasma (PPP)

-

Factor VIII deficient plasma (for standard curve)

-

Bovine Thrombin

-

Activated Factor IX (FIXa)

-

Factor X (FX)

-

Phospholipids

-

Calcium Chloride

-

FXa-specific chromogenic substrate

-

Assay Buffer (e.g., Tris-buffered saline)

Procedure (Manual Method):

-

Sample Dilution: Prepare a 1:31 dilution of the patient plasma and each standard in the assay buffer.[15][16]

-

Reagent Preparation: Reconstitute and prepare all reagents according to the manufacturer's instructions. Pre-warm reagents and samples to 37°C.

-

Reaction Initiation: In a cuvette, mix the diluted plasma/standard with the FIXa, FX, and phospholipid reagents.

-

Activation: Add thrombin and calcium chloride to initiate the activation of FVIII and subsequent generation of FXa. Incubate for a precise time (e.g., 90 seconds at 37°C).[15]

-

Substrate Addition: Add the pre-warmed chromogenic FXa substrate to the cuvette.

-

Measurement: Immediately place the cuvette in a spectrophotometer and measure the change in absorbance at 405 nm over a defined period (e.g., 2-3 minutes).

-

Calculation: Determine the rate of change in absorbance (ΔA/min). Plot a standard curve of ΔA/min versus Factor VIII concentration for the standards. Use this curve to determine the Factor VIII activity in the patient sample.

Anti-Xa Chromogenic Assay

Principle: This assay is used to measure the activity of anticoagulants that inhibit Factor Xa, such as unfractionated heparin (UFH), low molecular weight heparin (LMWH), and direct oral anticoagulants (DOACs). A known excess of Factor Xa is added to the patient's plasma. The anticoagulant in the plasma forms a complex with and inhibits a portion of the added FXa. The remaining, uninhibited FXa then cleaves a specific chromogenic substrate, releasing pNA. The amount of color produced is inversely proportional to the concentration of the anti-Xa anticoagulant in the sample.

Reagents:

-

Patient platelet-poor plasma (PPP)

-

Factor Xa

-

Antithrombin (may be included in the FXa reagent)

-

FXa-specific chromogenic substrate

-

Assay Buffer

-

Calibrators for the specific anticoagulant being measured

Procedure (Automated Method):

-

Sample and Reagent Loading: Load patient samples, calibrators, controls, and all necessary reagents onto an automated coagulation analyzer.

-

Incubation: The analyzer pipettes the plasma sample and the Factor Xa reagent into a reaction cuvette and incubates the mixture at 37°C for a specified time.

-

Substrate Addition: The analyzer adds the chromogenic substrate to the cuvette.

-

Measurement: The instrument measures the kinetic change in absorbance at 405 nm.

-

Calculation: The analyzer's software automatically calculates the anti-Xa activity based on a stored calibration curve.

Synthesis of Chromogenic Substrates: A Representative Protocol

The synthesis of peptide p-nitroanilides can be complex. The following is a generalized protocol for the synthesis of a tripeptide p-nitroanilide, such as H-D-Val-L-Leu-L-Lys-p-nitroanilide (S-2251), based on established chemical synthesis methods.[14]

Principle: This multi-step synthesis involves the sequential coupling of protected amino acids to form the desired peptide chain, followed by the coupling of the C-terminal amino acid to p-nitroaniline and subsequent deprotection steps.

Materials:

-

Protected amino acids (e.g., Boc-D-Val, Boc-L-Leu, Boc-L-Lys(Z))

-

p-Nitroaniline

-

Coupling reagents (e.g., dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt))

-

Deprotection reagents (e.g., trifluoroacetic acid (TFA) for Boc group removal, H₂/Pd for Z group removal)

-

Solvents (e.g., dichloromethane (DCM), dimethylformamide (DMF))

-

Purification system (e.g., HPLC)

Generalized Procedure:

-

Synthesis of the C-terminal p-nitroanilide: The carboxyl group of the protected C-terminal amino acid (e.g., Boc-L-Lys(Z)) is activated with a coupling reagent and reacted with p-nitroaniline to form the corresponding p-nitroanilide.

-

Deprotection: The N-terminal protecting group (e.g., Boc) is removed from the amino acid p-nitroanilide using an appropriate deprotection reagent (e.g., TFA in DCM).

-

Peptide Coupling: The deprotected amino acid p-nitroanilide is then coupled with the next protected amino acid in the sequence (e.g., Boc-L-Leu) using coupling reagents.

-

Iterative Deprotection and Coupling: The deprotection and coupling steps are repeated sequentially to build the entire peptide chain.

-

Final Deprotection: All remaining protecting groups are removed to yield the final tripeptide p-nitroanilide.

-

Purification: The crude product is purified using a suitable method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by methods such as mass spectrometry and NMR to confirm its identity and purity.

Conclusion

Chromozym substrates and their p-nitroanilide counterparts have been instrumental in advancing our understanding of hemostasis and have become indispensable tools in both research and clinical diagnostics. Their simple, robust, and quantitative nature allows for the precise measurement of a wide range of coagulation factors and inhibitors. This in-depth guide has provided a historical perspective, detailed the core principles, summarized key quantitative data, and presented experimental protocols and visualizations to serve as a comprehensive resource for professionals in the field. The continued use and development of chromogenic substrate technology underscore its enduring importance in the study of coagulation and the management of hemostatic disorders.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]

- 3. History of Coagulation | Stago [webca.stago.com]

- 4. Historical account of tests of hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cellmolbiol.org [cellmolbiol.org]

- 6. pentapharm.com [pentapharm.com]

- 7. brainly.com [brainly.com]

- 8. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 9. aniara.com [aniara.com]

- 10. endotell.ch [endotell.ch]

- 11. benchchem.com [benchchem.com]

- 12. custombiotech.roche.com [custombiotech.roche.com]

- 13. Chromozym t-PA powder, 90% (enzymatic), 0.25 mM | Sigma-Aldrich [sigmaaldrich.com]

- 14. The chemical synthesis of the chromogenic substrates, H-D-Val-L-Leu-L-Lys-p-nitroanilide (S2251) and H-D-Ile-L-Pro-L-ARG-p-nitroanilide (S2288) [pubmed.ncbi.nlm.nih.gov]

- 15. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]

- 16. sysmex-ap.com [sysmex-ap.com]

Preliminary Investigation of Thrombin Activity utilizing the Chromogenic Substrate Chromozym TH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation of thrombin activity using Chromozym® TH, a specific chromogenic substrate. This document outlines the fundamental principles of the assay, detailed experimental protocols, and key kinetic parameters, offering a robust framework for the accurate determination of thrombin activity in various research and drug development settings.

Introduction to Thrombin and Chromozym TH

Thrombin is a pivotal serine protease that plays a central role in the blood coagulation cascade, primarily by converting fibrinogen to fibrin. The precise measurement of thrombin activity is critical in hemostasis research, the clinical diagnosis of clotting disorders, and the development of anticoagulant therapies. Chromozym TH (Tosyl-Gly-Pro-Arg-4-nitranilide acetate) is a synthetic chromogenic substrate designed for the specific and sensitive detection of thrombin activity.[1][2]

The assay principle is based on the enzymatic cleavage of Chromozym TH by thrombin. This reaction releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of thrombin in the sample, allowing for quantitative determination.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preliminary investigation of thrombin with Chromozym TH.

Table 1: Physicochemical and Assay Properties of Chromozym TH

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₃₅N₈O₇S · CH₃COOH | [3] |

| Molecular Weight | 662.62 g/mol | [3] |

| Purity | ≥90% (enzymatic) | [3] |

| Contaminants | ≤1% free 4-nitraniline | [3] |

| Molar Absorption Coefficient (ε) of p-nitroaniline at 405 nm | 10.4 L · mmol⁻¹ · cm⁻¹ | [3] |

| Recommended Working Concentration | Approximately 0.2 mM | [1][3] |

Table 2: Kinetic Parameters of Thrombin with Chromozym TH

| Thrombin Form | Michaelis-Menten Constant (K_m) | Catalytic Constant (k_cat) | Specificity Constant (k_cat/K_m) | Conditions | Reference |

| Human α-thrombin | 1.6 - 16 µM | 35 - 130 s⁻¹ | 4.7 - 52 L·mol⁻¹·s⁻¹ | pH 7.8, 23°C | [1] |

| Bovine α-thrombin | Slightly higher than human α-thrombin | 35 - 130 s⁻¹ | 4.7 - 52 L·mol⁻¹·s⁻¹ | pH 7.8, 23°C | [1] |

| Human γ-thrombin (non-clotting) | Higher than α-thrombin | 35 - 130 s⁻¹ | 4.7 - 52 L·mol⁻¹·s⁻¹ | pH 7.8, 23°C | [1] |

| Bovine β-thrombin (non-clotting) | Higher than α-thrombin | 35 - 130 s⁻¹ | 4.7 - 52 L·mol⁻¹·s⁻¹ | pH 7.8, 23°C | [1] |

| Human Thrombin | 7.2 µM* | Not specified | Not specified | Not specified | [3] |

*Note: One source reported a K_m of 7.2 mM, which is likely a typographical error for µM based on other reported values.

Experimental Protocols

This section provides a detailed methodology for performing a thrombin activity assay using Chromozym TH.

Reagent Preparation

Solution 1: Tris Buffer (50 mM Tris, 227 mM NaCl, pH 8.3)

-

Dissolve 605.5 mg of Tris [2-amino-2-(hydroxymethyl)-1,3-propanediol] and 1.33 g of NaCl in approximately 75 ml of double-distilled water.[3]

-

Adjust the pH to 8.3 with 2 M HCl.[3]

-

Bring the final volume to 100 ml with double-distilled water.[3]

-

For enhanced stability, 100 mg of Bovine Serum Albumin (BSA) and 100 mg of sodium azide can be added as a preservative.[3]

-

Store at +2 to +8°C for up to 3 months.[3]

Solution 2: Chromozym TH Stock Solution (1.9 mM)

-

Dissolve 5 mg of Chromozym TH powder in 4 ml of double-distilled water.[3]

-

This solution is stable for at least 4 weeks when stored at +2 to +8°C.[1][3]

Sample Preparation

-

Prepare thrombin solutions to a concentration range of approximately 0.06 U/ml.[3]

-

Dilute the sample immediately before the measurement using ice-cold Tris buffer.[3]

Assay Procedure

-

Set up a spectrophotometer to measure absorbance at a wavelength of 405 nm. Ensure the light path is 1 cm and the temperature is maintained at +25°C.[3]

-

In a plastic cuvette, pipette the following reagents:

-

Mix the contents of the cuvette and allow it to equilibrate to +25°C.[3]

-

Initiate the reaction by adding 0.1 ml of the prepared thrombin sample to the cuvette.[3]

-

Immediately mix the solution and start monitoring the change in absorbance at 405 nm.

-

Record the absorbance values over time and calculate the rate of change in absorbance per minute (ΔA/minute) from the linear portion of the reaction curve.[3]

Calculation of Thrombin Activity

The thrombin activity in the sample can be calculated using the following formula:

U/ml = (V × ΔA) / (v × ε × d × min)

Where:

-

V = Total assay volume (3.2 ml)[3]

-

ΔA = Change in absorbance per minute[3]

-

v = Sample volume (0.1 ml)[3]

-

ε = Molar absorption coefficient of 4-nitraniline (10.4 L·mmol⁻¹·cm⁻¹)[3]

-

d = Light path of the cuvette (1 cm)[3]

Visualizations

Signaling Pathway: Thrombin Cleavage of Chromozym TH

Caption: Enzymatic cleavage of Chromozym TH by thrombin.

Experimental Workflow for Thrombin Activity Assay

Caption: Workflow for the determination of thrombin activity.

References

Methodological & Application

Application Notes and Protocols for Thrombin Activity Assay using Chromozym® TH

For Researchers, Scientists, and Drug Development Professionals

Introduction and Assay Principle

Thrombin, a key serine protease in the coagulation cascade, plays a crucial role in hemostasis and thrombosis.[1][2] Accurate measurement of its enzymatic activity is vital for various research and clinical applications, including the development of anticoagulant drugs. The Chromozym® TH assay is a reliable and straightforward colorimetric method for determining thrombin activity in aqueous solutions.[3][4][5][6]

The principle of the assay is based on the cleavage of the chromogenic substrate, Tosyl-Gly-Pro-Arg-4-nitranilide acetate (Chromozym® TH), by thrombin.[3][5] Thrombin specifically hydrolyzes the substrate, releasing the yellow-colored compound p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the thrombin activity in the sample and can be quantitatively measured by monitoring the increase in absorbance at 405 nm.[5][7]

Reaction Principle

Caption: Enzymatic cleavage of Chromozym® TH by thrombin.

Materials and Reagents

Equipment

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

Temperature-controlled cuvette holder or incubator (+25°C)

-

Plastic cuvettes with a 1 cm light path[5]

-

Calibrated micropipettes

-

Vortex mixer

-

pH meter

Reagents

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Sodium Chloride (NaCl)

-

Hydrochloric Acid (HCl), 2 M

-

Bovine Serum Albumin (BSA)

-

Sodium Azide (as a preservative)[5]

-

Double-distilled water

-

Thrombin sample (e.g., purified enzyme, plasma, serum, or cell culture samples)[2][7]

Quantitative Data Summary

Table 1: Properties of Chromozym® TH

| Property | Value | Reference |

| Synonym | Thrombin substrate, Tosyl-Gly-Pro-Arg-4-nitranilide acetate | [3][6] |

| Molecular Weight | 662.62 g/mol | [3][4][5] |

| Purity | ≥90% (enzymatic) | [4][5] |

| Contaminants | ≤1% free 4-nitraniline | [3][5][6] |

| Storage (Powder) | +15 to +25°C, protected from light and moisture | [5][8] |

| Working Concentration | Approximately 0.2 mM | [3][5][6] |

Table 2: Preparation of Working Solutions

| Solution ID | Solution Name & Composition | Preparation Steps | Storage & Stability |

| 1 | Tris Buffer (50 mM Tris, 227 mM NaCl, pH 8.3, with BSA and Sodium Azide) | 1. Dissolve 605.5 mg Tris and 1.33 g NaCl in ~75 ml double-distilled water.2. Adjust pH to 8.3 with 2 M HCl.3. Add 100 mg BSA and 100 mg sodium azide.4. Bring the final volume to 100 ml with double-distilled water. | Stable for at least 3 months at +2 to +8°C.[5] |

| 2 | Chromozym® TH Stock Solution (1.9 mM) | 1. Dissolve 5 mg of Chromozym® TH in 4 ml of double-distilled water. | Stable for at least 4 weeks at +2 to +8°C.[3][4][5] |

Experimental Protocol

This protocol is designed for a standard 3.2 ml cuvette-based assay. Volumes can be scaled down for microplate assays.

Assay Parameters

| Parameter | Setting | Reference |

| Wavelength | 405 nm | [5][7] |

| Temperature | +25°C | [5] |

| Light Path | 1 cm | [5] |

| Final Assay Volume | 3.2 ml | [5] |

| Measurement | Against air | [5] |

Assay Workflow

Caption: Experimental workflow for the Chromozym® TH assay.

Step-by-Step Procedure

-

Prepare Solutions : Prepare the Tris Buffer (Solution 1) and Chromozym® TH Stock Solution (Solution 2) as described in Table 2.[5]

-

Sample Preparation : Prepare thrombin samples. For accurate results, it is recommended to dilute samples with ice-cold Tris buffer to a concentration of approximately 0.06 U/ml just before the measurement.[5]

-

Assay Mixture : In a plastic cuvette, pipette the following reagents:

-

Equilibration : Mix the contents of the cuvette and incubate at +25°C until the temperature is stable.[5]

-

Initiate Reaction : Start the enzymatic reaction by adding 0.1 ml of the thrombin sample to the cuvette.[5]

-

Measurement : Immediately mix the solution and place the cuvette in the spectrophotometer. Monitor the change in absorbance at 405 nm over time. Record the absorbance values at regular intervals (e.g., every 15-30 seconds) for several minutes.

Table 3: Pipetting Scheme for a Single Assay

| Reagent | Volume | Order of Addition |

| Tris Buffer (Solution 1) | 2.8 ml | 1 |

| Chromozym® TH Solution (Solution 2) | 0.3 ml | 2 |

| Mix and equilibrate to +25°C | ||

| Thrombin Sample | 0.1 ml | 3 (Starts reaction) |

| Total Volume | 3.2 ml |

Data Analysis and Calculation

The activity of thrombin is determined by calculating the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

Calculation Formula

The thrombin activity in the sample is calculated using the Beer-Lambert law.[5]

Thrombin Activity (U/ml) = (ΔA/min * V) / (ε * d * v)

Where:

-

ΔA/min : The change in absorbance at 405 nm per minute, derived from the linear range of the kinetic plot.

-

V : Total assay volume (in ml), which is 3.2 ml.[5]

-

v : Sample volume (in ml), which is 0.1 ml.[5]

-

ε : Molar extinction coefficient of p-nitroaniline at 405 nm, which is 10.4 L mmol⁻¹ cm⁻¹.[5]

-

d : Light path of the cuvette (in cm), which is 1 cm.[5]

Example Calculation

If the measured ΔA/min is 0.050:

Activity (U/ml) = (0.050 * 3.2) / (10.4 * 1 * 0.1) Activity (U/ml) = 0.16 / 1.04 Activity (U/ml) = 0.154 U/ml

This value represents the activity in the diluted sample. Remember to multiply by the dilution factor to determine the activity in the original, undiluted sample.

Additional Considerations

-

It is crucial to ensure that all reagents and the cuvette are at the specified reaction temperature (+25°C) before initiating the reaction.[5]

-

The assay should be performed in the linear range of both the enzyme concentration and the reaction time. If the reaction proceeds too quickly, the sample should be further diluted.

-

For high-throughput screening, the assay can be adapted to a 96-well microplate format. In this case, volumes must be scaled down, and the light path will depend on the volume and plate type.

-

This product is for life science research only and not for use in diagnostic procedures.[3][5]

References

- 1. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thrombin Activity Assay Kit (Colorimetric) (ab234620) | Abcam [abcam.com]

- 3. Chromozym TH | Sigma-Aldrich [sigmaaldrich.com]

- 4. Chromozym TH | Krackeler Scientific, Inc. [krackeler.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 丁香通-异常行为检测 [m.biomart.cn]

- 7. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624 [antibodies-online.com]

- 8. enzymeresearch.com [enzymeresearch.com]

Application Notes and Protocols for the Use of Chromozym TH in a Microplate Reader

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromozym TH is a chromogenic substrate primarily utilized for the determination of thrombin activity.[1] It is a synthetic peptide, Tosyl-Gly-Pro-Arg-4-nitranilide acetate, that is specifically cleaved by the serine protease thrombin.[1][2] This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantitatively measured by monitoring the change in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of thrombin in the sample.[3] This application note provides a detailed protocol for a sensitive and reliable assay of thrombin activity in a microplate format, suitable for high-throughput screening and kinetic analysis.

Principle of the Assay

The core of the assay is the enzymatic reaction where thrombin hydrolyzes the amide bond between L-arginine and p-nitroaniline in the Chromozym TH substrate. This reaction yields a peptide fragment and the yellow-colored p-nitroaniline. The intensity of the color, measured as absorbance at 405 nm, is a direct measure of the amount of pNA produced and thus reflects the thrombin activity.

Materials and Reagents

-

Chromozym TH powder

-

Thrombin (human or bovine)

-

Tris-HCl

-

Sodium Chloride (NaCl)

-

Bovine Serum Albumin (BSA)

-

96-well clear, flat-bottom microplates

-

Microplate reader with absorbance detection at 405 nm and temperature control

-

Multichannel pipettes

-

Reagent reservoirs

-

Deionized or distilled water

Experimental Protocols

4.1. Reagent Preparation

Tris Buffer (50 mM Tris, 227 mM NaCl, pH 8.3) [2]

-

Dissolve 6.055 g of Tris and 13.3 g of NaCl in approximately 750 mL of double-distilled water.

-

Adjust the pH to 8.3 using 2 M HCl.

-

Bring the final volume to 1 L with double-distilled water.

-

For added stability, 1 g of BSA can be dissolved in the buffer.[2]

-

Store the buffer at 2-8°C for up to 3 months.

Chromozym TH Stock Solution (1.9 mM)

-

Dissolve 5 mg of Chromozym TH in 4 mL of double-distilled water.

-

This stock solution is stable for at least 4 weeks when stored at 2-8°C.

Working Chromozym TH Solution (0.2 mM) [1]

-

Dilute the 1.9 mM stock solution with Tris buffer to a final concentration of 0.2 mM.

-

Prepare this solution fresh before each experiment.

Thrombin Standards

-

Reconstitute thrombin according to the manufacturer's instructions to obtain a stock solution.

-

Prepare a series of dilutions in Tris buffer to generate a standard curve. A typical concentration range could be from 0 to 1 U/mL.

4.2. Microplate Assay Protocol for Thrombin Activity

This protocol is designed for a total reaction volume of 200 µL per well in a 96-well plate.

-

Prepare the Plate Layout: Designate wells for blanks, standards, and samples. It is recommended to perform all measurements in at least duplicate.

-

Add Thrombin Standards and Samples: Pipette 20 µL of your thrombin standards and samples into the appropriate wells of the microplate.

-

Add Tris Buffer: Add 160 µL of Tris buffer to each well.

-

Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes in the microplate reader.

-

Initiate the Reaction: Add 20 µL of the 0.2 mM working Chromozym TH solution to each well to start the reaction.

-

Kinetic Measurement: Immediately start measuring the absorbance at 405 nm every minute for a period of 10-30 minutes. The linear range of the reaction should be used for calculations.

Data Presentation

Table 1: Reagent and Assay Parameters

| Parameter | Value | Reference |

| Reagents | ||

| Tris Buffer | 50 mM Tris, 227 mM NaCl, pH 8.3 | [2] |

| Chromozym TH Stock | 1.9 mM in water | |

| Working Chromozym TH | 0.2 mM in Tris Buffer | [1] |

| Microplate Assay | ||

| Sample/Standard Volume | 20 µL | - |

| Tris Buffer Volume | 160 µL | - |

| Working Substrate Volume | 20 µL | - |

| Total Reaction Volume | 200 µL | - |

| Wavelength | 405 nm | |

| Reading Mode | Kinetic | - |

| Temperature | 25°C or 37°C |

Table 2: Example Thrombin Standard Curve Data

| Thrombin Conc. (U/mL) | ΔA/min (mOD/min) |

| 0.00 | 5 |

| 0.05 | 25 |

| 0.10 | 50 |

| 0.25 | 125 |

| 0.50 | 250 |

| 1.00 | 500 |

Data Analysis

-

Calculate the Rate of Reaction (ΔA/min): For each well, determine the rate of change in absorbance per minute (ΔA/min or mOD/min) from the linear portion of the kinetic curve.

-

Generate a Standard Curve: Plot the ΔA/min values for the thrombin standards against their corresponding concentrations (U/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

-

Determine Unknown Concentrations: Use the equation from the standard curve to calculate the thrombin activity in the unknown samples based on their ΔA/min values.

Calculation of Thrombin Activity:

The activity of thrombin in the sample can be calculated using the following formula, adapted for a microplate reader where the path length needs to be considered or determined empirically. However, for relative quantification using a standard curve, the direct correlation of ΔA/min to activity is sufficient.

For absolute quantification, the Beer-Lambert law can be applied: Activity (U/mL) = (ΔA/min * Total Volume) / (ε * Path Length * Sample Volume)

Where:

-

ΔA/min is the rate of absorbance change.

-

Total Volume is the final volume in the well (in mL).

-

ε is the molar extinction coefficient of p-nitroaniline at 405 nm (10,400 M⁻¹cm⁻¹).

-

Path Length is the light path through the well (in cm). This can be determined for the specific microplate and reader used.

-

Sample Volume is the volume of the sample added to the well (in mL).

Application: Thrombin Inhibition Assay

This protocol can be adapted to screen for thrombin inhibitors.

-

In the plate setup, add 20 µL of Tris buffer, 20 µL of the test inhibitor compound at various concentrations, and 140 µL of Tris buffer.

-

Add 20 µL of a constant concentration of thrombin to each well (except for the no-enzyme control).

-

Incubate for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the 0.2 mM working Chromozym TH solution.

-

Measure the kinetic activity as described above.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Troubleshooting

-

High Background: This may be due to spontaneous hydrolysis of the substrate or contamination. Ensure reagents are fresh and properly stored.

-

Non-linear Reaction Rate: This could result from substrate depletion or enzyme instability. Ensure the initial linear phase of the reaction is used for calculations. The substrate concentration may need to be optimized.[4]

-

Low Signal: The enzyme concentration may be too low. Consider using a higher concentration of the sample or a longer reaction time, ensuring the reaction remains in the linear range.

Disclaimer

Chromozym TH is intended for life science research only and is not for use in diagnostic procedures.[1]

References

Chromozym TH: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation, storage, and use of Chromozym TH, a chromogenic substrate for serine proteases, particularly thrombin.

Introduction

Chromozym TH (Tosyl-Gly-Pro-Arg-4-nitranilide acetate) is a valuable tool for the determination of serine protease activity, with a high specificity for thrombin.[1][2][3] The enzymatic cleavage of Chromozym TH by thrombin releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the thrombin activity in the sample. This document outlines the necessary protocols for the effective use of Chromozym TH in research and development settings.

Solution Preparation and Storage

Proper preparation and storage of Chromozym TH solutions are critical for obtaining accurate and reproducible results. The following tables summarize the key quantitative data for the preparation of required solutions.

Table 1: Reagent and Solution Preparation

| Solution/Reagent | Component | Concentration | Preparation Instructions |

| Tris Buffer | Tris | 50 mM | Dissolve 605.5 mg of Tris and 1.33 g of NaCl in approximately 75 mL of double-distilled water. Adjust the pH to 8.3 with 2 M HCl. Bring the final volume to 100 mL with double-distilled water. For preservation, 100 mg of BSA and 100 mg of sodium azide can be added.[1] |

| NaCl | 227 mM | ||

| Chromozym TH Solution | Chromozym TH | 1.9 mM | Dissolve 5 mg of Chromozym TH in 4 mL of double-distilled water.[1] |

Table 2: Solution Storage and Stability

| Solution | Storage Temperature | Stability |

| Chromozym TH (powder) | +15 to +25°C | Stable through the expiry date on the label.[1] |

| Tris Buffer | +2 to +8°C | At least 3 months (with preservative).[1] |

| Chromozym TH Solution (1.9 mM) | +2 to +8°C | At least 4 weeks.[1][2][3] |

Experimental Protocols

This section provides a detailed methodology for a typical thrombin activity assay using Chromozym TH.

Thrombin Activity Assay Protocol

This protocol is designed for a total assay volume of 3.2 mL in a plastic cuvette.

Materials:

-

Tris Buffer (50 mM Tris, 227 mM NaCl, pH 8.3)

-

Chromozym TH Solution (1.9 mM)

-

Sample containing thrombin

-

Spectrophotometer capable of measuring absorbance at 405 nm

-

Plastic cuvettes (1 cm light path)

-

Water bath or heating block set to +25°C

-

Pipettes

Procedure:

-

Prepare the Reaction Mixture:

-

Temperature Equilibration:

-

Mix the contents of the cuvette gently.

-

Incubate the cuvette at +25°C until the solution reaches this temperature.[1]

-

-

Initiate the Reaction:

-

Start the reaction by adding 0.1 mL of the sample containing thrombin to the cuvette.[1]

-

-

Measurement:

-

Mix immediately and start monitoring the change in absorbance at 405 nm against a blank (air or buffer).[1]

-

Record the absorbance at regular intervals to determine the linear range of the reaction.

-

-

Data Analysis:

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the use of Chromozym TH.

References

Application Notes: Chromozym TH for Antithrombin III Activity Assays

These application notes provide a comprehensive overview and detailed protocols for the use of Chromozym® TH, a chromogenic substrate, in the quantitative determination of Antithrombin III (AT III) activity in plasma. This document is intended for researchers, scientists, and drug development professionals working in hemostasis, thrombosis, and coagulation research.

Introduction to Antithrombin III and Chromogenic Assays

Antithrombin III is a crucial serine protease inhibitor that regulates the coagulation cascade by neutralizing several enzymes, most notably thrombin (Factor IIa) and Factor Xa.[1] Its inhibitory activity is dramatically increased by the presence of heparin.[2][3] A deficiency in AT III, whether inherited or acquired, is a significant risk factor for venous thromboembolism.[4][5]

Chromogenic assays provide a functional measurement of AT III activity.[6] These assays are based on the principle of measuring the residual activity of a known amount of a target enzyme after its inhibition by AT III.[2] Chromozym TH (Tosyl-Gly-Pro-Arg-4-nitranilide acetate) is a synthetic substrate specifically designed for thrombin.[7][8] When cleaved by thrombin, it releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.[7]

Principle of the AT III Assay

The determination of AT III activity using Chromozym TH is a two-stage process based on the heparin cofactor activity of AT III.[2][9]

-

Inhibition Reaction (Stage 1): The plasma sample, containing an unknown amount of AT III, is incubated with a known and excess amount of thrombin in the presence of heparin. The heparin acts as a catalyst, accelerating the formation of an irreversible complex between AT III and thrombin, thereby neutralizing the enzyme.[4][2]

-

Chromogenic Reaction (Stage 2): After the inhibition reaction, the residual (uninhibited) thrombin is measured by adding the chromogenic substrate, Chromozym TH. The residual thrombin cleaves Chromozym TH, releasing the yellow-colored p-nitroaniline (pNA).[2][7]

The amount of pNA released, and thus the color intensity, is inversely proportional to the AT III activity in the plasma sample.[2] A high AT III level in the sample leads to greater thrombin inhibition, resulting in less residual thrombin to act on the substrate and, consequently, a lower absorbance reading.

Data Presentation

Quantitative data for Chromozym TH and typical assay parameters are summarized below.

Table 1: Properties of Chromozym® TH

| Parameter | Value | Reference |

|---|---|---|

| Chemical Name | Tos-gly-pro-arginine-4-nitranilide-acetate | [7] |

| Molecular Weight | 662.62 Da | [7][8] |

| Purity | ≥90% (enzymatic) | [7] |

| Contaminants | ≤1% free 4-nitraniline | [7] |

| Storage Temperature | +15 to +25°C (powder form) |[7][8] |

Table 2: Recommended Reagents and Solutions

| Solution | Composition | Preparation & Storage | Reference |

|---|---|---|---|

| Tris Buffer | 50 mM Tris, 227 mM NaCl, pH 8.3 | Dissolve 6.06 g Tris and 1.33 g NaCl in ~750 mL distilled water. Adjust pH to 8.3 with HCl. Add 1 g BSA and 1 g Sodium Azide. Bring volume to 1 L. Store at +2 to +8°C for up to 3 months. | [7] |

| Chromozym TH Solution | 1.9 mM | Dissolve 5 mg Chromozym TH in 4 mL distilled water. Store at +2 to +8°C for up to 4 weeks. | [7] |

| Bovine Thrombin | Varies by supplier | Reconstitute as per manufacturer's instructions. | [2] |

| Stop Solution (for endpoint) | 50% Glacial Acetic Acid | Dilute glacial acetic acid with an equal volume of distilled water. |[2] |

Table 3: Spectrophotometric Assay Parameters

| Parameter | Setting | Reference |

|---|---|---|

| Wavelength | 405 nm | [2][7] |

| Temperature | 37°C | [2] |

| Light Path | 1 cm | [7] |

| Measurement | Kinetic (ΔA/min) or Endpoint (A) |[2][7] |

Detailed Experimental Protocol: Chromogenic AT III Assay

This protocol outlines a manual method for determining AT III activity. It can be adapted for automated kinetic analyzers.

-

Collect whole blood in a light blue top tube containing 3.2% buffered sodium citrate.[3]

-

A clean venipuncture is essential to avoid activation of coagulation.[3]

-

Centrifuge the sample at 1,500 x g for 15 minutes to obtain platelet-poor plasma.[2]

-

Plasma should be assayed within 2 hours if stored at room temperature or can be stored frozen at -20°C for up to one month.[2]

-

Thaw frozen plasma samples rapidly at 37°C before use.[2]

-

Prepare Tris Buffer and Chromozym TH Solution as described in Table 2.

-

Reconstitute Bovine Thrombin and AT III calibrators/controls according to the manufacturer's instructions.

-

Pre-warm all reagents and the spectrophotometer to 37°C.

Prepare a standard curve by making serial dilutions of a commercial AT III calibrator or a pooled normal human plasma (from at least 10 normal donors) to achieve concentrations ranging from 0% to 125% of normal activity.[2]

The following workflow can be used for standards, controls, and unknown plasma samples.

-

Label plastic tubes for blank, standards, controls, and patient samples.

-

Pipette 200 µL of Assay Buffer into each tube.

-

Add 5 µL of the corresponding standard, control, or patient plasma to the appropriate tubes.

-

Incubate the tubes at 37°C for 2-4 minutes.[2]

-

Add 200 µL of pre-warmed Bovine Thrombin solution to each tube. Mix and incubate at 37°C for exactly 1 minute.[2]

-

Add 200 µL of pre-warmed Chromozym TH solution to each tube to start the chromogenic reaction.[2]

-

For a kinetic assay: Immediately place the tube in a spectrophotometer and measure the rate of change in absorbance (ΔA/min) at 405 nm.[2]

-

For an endpoint assay: Mix and incubate at 37°C for a fixed time (e.g., 1 minute). Then, add 200 µL of 50% glacial acetic acid to stop the reaction. Read the final absorbance at 405 nm.[2]

-

Construct a standard curve by plotting the ΔA/min (or final absorbance) for each standard against its corresponding AT III activity (in %).[2]

-

The resulting plot should show an inverse relationship between absorbance and AT III activity.

-

Determine the AT III activity of the patient samples and controls by interpolating their absorbance values from the standard curve.[2]

Application Notes and Considerations

-

Specificity and Interferences: Thrombin-based assays (anti-IIa), such as this one, may overestimate AT III activity due to sensitivity to Heparin Cofactor II, another heparin-dependent thrombin inhibitor.[2][9] This effect is minimized by using bovine thrombin and lower heparin concentrations.[2] Factor Xa-based chromogenic assays are not affected by Heparin Cofactor II and may be preferred in certain research contexts.[9][10]

-

Drug Interferences: Direct thrombin inhibitors (e.g., hirudin, argatroban, dabigatran) will interfere with this assay, leading to a significant overestimation of AT III activity.[9][10] In such cases, an anti-Xa based assay is recommended.[9]

-

Quality Control: A standard curve should be generated for each assay run.[2] Including high and low controls is essential to validate the run and ensure the accuracy of results.

-

Limitations: Highly hemolyzed or lipemic samples should not be used.[11] Patients with hematocrit levels >55% may require adjusted citrate volumes for blood collection.[3]

References

- 1. nodia.com [nodia.com]

- 2. toolkits.horiba-abx.com [toolkits.horiba-abx.com]

- 3. childrensmn.org [childrensmn.org]

- 4. Antithrombin Assays [practical-haemostasis.com]

- 5. Recommendations for clinical laboratory testing for antithrombin deficiency; Communication from the SSC of the ISTH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. machaondiagnostics.com [machaondiagnostics.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Chromozym TH [sigmaaldrich.com]

- 9. Measurement of antithrombin activity by thrombin-based and by factor Xa-based chromogenic substrate assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalrepository.unm.edu [digitalrepository.unm.edu]

- 11. harmony-vos.sk [harmony-vos.sk]

Application Notes and Protocols for Chromogenic Factor Xa Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade. It is positioned at the convergence of the intrinsic and extrinsic pathways, where it catalyzes the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade that leads to fibrin formation. Due to this critical role, FXa has emerged as a key target for the development of new anticoagulant therapies for the prevention and treatment of thromboembolic disorders. The chromogenic assay provides a rapid, sensitive, and high-throughput method for screening potential FXa inhibitors. This application note details the principles, protocols, and data interpretation for screening FXa inhibitors using a chromogenic substrate-based assay.

Assay Principle

The chromogenic Factor Xa inhibitor screening assay is a colorimetric method designed to measure the activity of human FXa. The principle is based on the ability of FXa to cleave a synthetic chromogenic substrate, which is a peptide sequence coupled to a chromophore, typically p-nitroaniline (pNA). When cleaved by FXa, the pNA is released, resulting in a yellow color that can be measured spectrophotometrically at 405 nm.

In the presence of an FXa inhibitor, the enzymatic activity of FXa is reduced, leading to a decrease in the rate of pNA release. The degree of inhibition is directly proportional to the concentration of the inhibitor. By measuring the absorbance at 4205 nm, the inhibitory activity of test compounds can be quantified, and key parameters such as the half-maximal inhibitory concentration (IC50) can be determined.

Signaling Pathway: The Blood Coagulation Cascade

The following diagram illustrates the central role of Factor Xa in the blood coagulation cascade.

Application Notes and Protocols for Chromozym TH Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromozym TH is a chromogenic substrate primarily employed for the quantitative determination of serine protease activity, with a particular specificity for thrombin.[1][2] The assay is based on the enzymatic cleavage of the substrate, Tosyl-Gly-Pro-Arg-4-nitranilide acetate (Chromozym TH), by thrombin or other related enzymes. This cleavage releases the chromophore p-nitroaniline (pNA), which can be measured spectrophotometrically at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of thrombin in the sample, making it a valuable tool in hemostasis research, clinical diagnostics, and the development of anticoagulant therapies.

Principle of the Assay

The fundamental principle of the Chromozym TH assay lies in the enzymatic hydrolysis of the peptide bond between arginine and p-nitroaniline by a serine protease like thrombin. This reaction yields a residual peptide and the yellow-colored p-nitroaniline. The intensity of the color, measured as the change in absorbance at 405 nm over time, provides a direct measure of the enzyme's activity.

Reaction Mechanism

References

Application Notes and Protocols for the Use of Chromozym® TH in Purified Enzyme Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromozym® TH is a chromogenic substrate widely utilized for the determination of serine protease activity, with a particular specificity for thrombin.[1] This synthetic oligopeptide, Tos-Gly-Pro-Arg-pNA (tosyl-glycyl-prolyl-arginine-p-nitroanilide), mimics the natural cleavage site of thrombin.[1] Enzymatic hydrolysis of Chromozym® TH by thrombin releases the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the enzymatic activity, providing a sensitive and continuous method for monitoring enzyme kinetics and for screening potential inhibitors.[1]

These application notes provide detailed protocols for the use of Chromozym® TH in purified enzyme systems, including the determination of kinetic parameters and the screening of enzyme inhibitors.

Data Presentation

Physicochemical Properties of Chromozym® TH

| Property | Value |

| Chemical Name | Tosyl-glycyl-prolyl-arginine-p-nitroanilide acetate |

| Molecular Formula | C₂₆H₃₃N₇O₆S · C₂H₄O₂ |

| Molecular Weight | 662.7 g/mol |

| Purity | ≥90% (enzymatic) |

| Appearance | Lyophilized powder |

| Storage | Store at 2-8°C. A solution is stable for at least 4 weeks at 2-8°C.[2] |

Kinetic Parameters of Chromozym® TH with Serine Proteases

The specificity of a substrate for a particular enzyme is best described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic constant (kcat). Kₘ reflects the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ), and a lower Kₘ value generally indicates a higher affinity of the enzyme for the substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of an enzyme is best represented by the kcat/Kₘ ratio.

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) |